3-Cyano-3,4-dihydroquinoline-2(1H)-one
Description
3-Cyano-3,4-dihydroquinoline-2(1H)-one is a chemical compound that has been studied for its interesting molecular structure and potential applications in various fields. The compound is part of the quinoline family, which are heterocyclic aromatic organic compounds with numerous applications in pharmaceuticals and other industries.
Synthesis Analysis
The synthesis of 3-Cyano-3,4-dihydroquinoline-2(1H)-one derivatives can involve different methods. One approach is a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy from o-aminobenzaldehyde with other reactants like 4-hydroxycoumarin and Meldrum's acid (Yang et al., 2020). Another method includes the ultrasound-assisted synthesis, which has shown to provide higher yields and is considered an eco-friendly approach (Faidallah & Al-Juaid, 2014).
Molecular Structure Analysis
The molecular structure of 3-Cyano-3,4-dihydroquinoline-2(1H)-one derivatives has been explored using various spectroscopic techniques. For instance, 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been studied through X-ray diffraction analysis, IR, and electronic absorption spectroscopy (Sokol et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving 3-Cyano-3,4-dihydroquinoline-2(1H)-one derivatives can vary based on the functional groups present and the reaction conditions. The compound can undergo redox-triggered switchable synthesis, which is a significant reaction due to its ability to produce various functionalized derivatives (Yang et al., 2020).
Future Directions
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXUYMZWXMMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909893 | |
Record name | 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3,4-dihydroquinoline-2(1H)-one | |
CAS RN |
106073-17-0 | |
Record name | 3-Cyano-3,4-dihydroquinoline-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106073170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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